![molecular formula C16H22N2O2 B11715632 benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-(3aS,8aS)-Decahydropyrrolo[3,4-d]azepin-6-carboxylat ist eine komplexe organische Verbindung, die durch ihre einzigartige bicyclische Struktur gekennzeichnet ist. Diese Verbindung gehört zur Klasse der stickstoffhaltigen Heterocyclen, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie bekannt sind. Das Vorhandensein sowohl von Pyrrolo- als auch von Azepinringen in seiner Struktur macht es zu einem interessanten Thema für die chemische Synthese und Forschung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Benzyl-(3aS,8aS)-Decahydropyrrolo[3,4-d]azepin-6-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet die Reaktion einer benzylgeschützten Aminosäure mit einem geeigneten Cyclisierungsmittel. Die Reaktionsbedingungen umfassen häufig die Verwendung von organischen Lösungsmitteln wie Dichlormethan oder Tetrahydrofuran und Katalysatoren wie Palladium- oder Kupferkomplexen, um den Cyclisierungsprozess zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Fließsysteme umfassen. Die Verwendung von Hochdurchsatz-Screening- und Optimierungstechniken stellt die effiziente Produktion der Verbindung mit hoher Reinheit und Ausbeute sicher. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Integrität der bicyclischen Struktur zu erhalten und die Bildung von Nebenprodukten zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Benzyl-(3aS,8aS)-Decahydropyrrolo[3,4-d]azepin-6-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um sauerstoffhaltige funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid können Carbonylgruppen in Alkohole umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässriger Lösung, Chromtrioxid in Essigsäure.
Reduktion: Lithiumaluminiumhydrid in Ether, Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate mit Hydroxyl- oder Carbonylgruppen, reduzierte Derivate mit Alkoholgruppen und substituierte Derivate mit verschiedenen funktionellen Gruppen, die an der Benzyl-Einheit befestigt sind.
Wissenschaftliche Forschungsanwendungen
Benzyl-(3aS,8aS)-Decahydropyrrolo[3,4-d]azepin-6-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antiviraler Eigenschaften.
Medizin: Untersucht auf seine potenzielle Verwendung in der Medikamentenentwicklung, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet.
Wirkmechanismus
Der Mechanismus, durch den Benzyl-(3aS,8aS)-Decahydropyrrolo[3,4-d]azepin-6-carboxylat seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Reaktionen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und der Art der Zielmoleküle ab.
Wirkmechanismus
The mechanism by which benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Benzyl-Octahydropyrrolo[3,4-d]azepin-6-carboxylat
- Ethyl-2-Amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-7-carboxylat
Einzigartigkeit
Benzyl-(3aS,8aS)-Decahydropyrrolo[3,4-d]azepin-6-carboxylat ist einzigartig aufgrund seiner spezifischen Stereochemie und des Vorhandenseins von sowohl Pyrrolo- als auch Azepinringen. Diese Kombination von Strukturmerkmalen verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C16H22N2O2 |
|---|---|
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
benzyl (3aS,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18/h1-5,14-15,17H,6-12H2/t14-,15-/m1/s1 |
InChI-Schlüssel |
WWBNZJPZPBWDQT-HUUCEWRRSA-N |
Isomerische SMILES |
C1CN(CC[C@H]2[C@H]1CNC2)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)
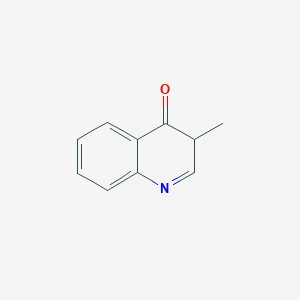
![2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B11715557.png)

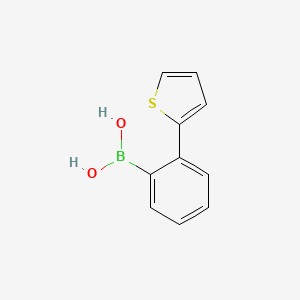
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile](/img/structure/B11715576.png)
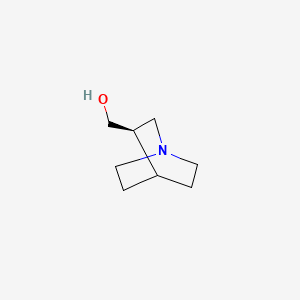
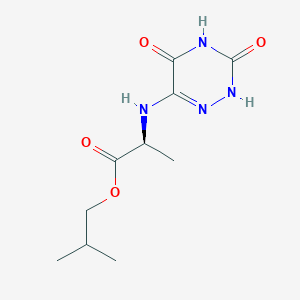
![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
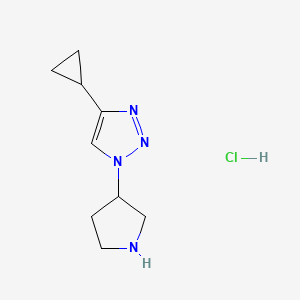
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
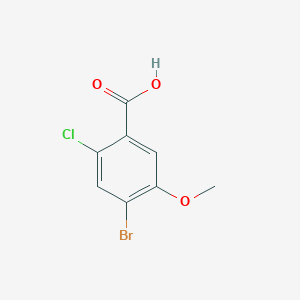
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
